molecular formula C21H25N5O3 B560332 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1236858-52-8

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B560332
CAS No.: 1236858-52-8
M. Wt: 395.463
InChI Key: WEDCMPMDOVEMSV-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of PF 04449613 involves several key steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenoxyazetidinyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidin-4-one core with a phenoxyazetidinyl derivative under specific conditions.

    Addition of the tetrahydro-2H-pyran-4-yl group:

Industrial production methods for PF 04449613 typically involve optimization of these synthetic routes to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

PF 04449613 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives of PF 04449613.

    Reduction: Reduction reactions can be used to modify the functional groups present in PF 04449613, potentially leading to new derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Numerous studies have explored the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation:

  • Study Findings : A study indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibited high inhibitory activity against various tumor cell lines. Specifically, the compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .
CompoundCell LineIC50 (µM)
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-oneA5492.24
DoxorubicinA5499.20

This suggests that the compound may serve as a lead for developing novel anticancer agents.

Potential for Other Biological Activities

Research has also indicated that pyrazolo[3,4-d]pyrimidines can act as anti-inflammatory and anti-platelet agents . The structural similarity to other biologically active compounds suggests that derivatives of this compound could be explored for additional therapeutic uses beyond oncology.

Case Study: Synthesis and Evaluation

A detailed synthesis of analogs of this compound was conducted to evaluate their biological activities:

  • Synthesis : The synthesis involved multiple routes to obtain the desired compound with high yield and purity.
  • Biological Evaluation : The synthesized compounds were tested against several cancer cell lines, including HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). Results indicated varying degrees of cytotoxicity, emphasizing the importance of structural modifications on biological activity .
CompoundCell LineIC50 (µM)
Compound 1aHepG25.00
Compound 1bMCF-71.74
Compound 1cPC-310.00

This data illustrates the potential for optimizing the compound’s structure to enhance its therapeutic efficacy.

Mechanism of Action

PF 04449613 exerts its effects by selectively inhibiting PDE9A, an enzyme responsible for the hydrolysis of cGMP. By inhibiting PDE9A, PF 04449613 increases cGMP levels in the brain, leading to enhanced signaling through cGMP-dependent pathways. This results in various physiological effects, including improved neuronal plasticity and cognitive function . The molecular targets and pathways involved in the action of PF 04449613 include the cGMP-dependent protein kinase (PKG) pathway and the regulation of intracellular calcium levels.

Comparison with Similar Compounds

PF 04449613 is unique in its high selectivity for PDE9A compared to other phosphodiesterase inhibitors. Similar compounds include:

    PF 04447943: Another selective PDE9A inhibitor with similar properties but different chemical structure.

    PF 05085727: A PDE9A inhibitor with distinct pharmacokinetic properties.

    PF 4191834: A compound with broader selectivity for multiple phosphodiesterase isoforms.

PF 04449613 stands out due to its high selectivity and potency, making it a valuable tool for studying PDE9A-related pathways and potential therapeutic applications.

Biological Activity

The compound 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of 342.41 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. For instance:

  • IC50 Values : The compound showed an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent cytotoxicity compared to doxorubicin (IC50 = 9.20 µM) .

The mechanisms through which this compound exerts its antitumor effects include:

  • Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound at concentrations between 2.0–4.0 µM resulted in a significant increase in apoptotic cells (sub-G1 phase), with percentages ranging from 25.1% to 41.0% , compared to only 5.1% in control groups .
  • Cell Cycle Arrest : The compound may also induce cell cycle arrest, contributing to its antitumor efficacy.

Anti-inflammatory Activity

Apart from its anticancer properties, pyrazolo[3,4-d]pyrimidines have been explored for their anti-inflammatory effects:

  • Prostaglandin Inhibition : Compounds derived from this scaffold have shown promising results in inhibiting prostaglandin synthesis, which is crucial in mediating inflammatory responses .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and IC50 values of related pyrazolo[3,4-d]pyrimidine compounds:

Compound NameTarget Cell LineIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)2.24Apoptosis induction
DoxorubicinA549 (Lung Cancer)9.20DNA intercalation
Novel Analog 1MCF-7 (Breast Cancer)1.74Cell cycle arrest
Novel Analog 2HepG2 (Liver Cancer)5.00Apoptosis induction

Case Studies

Several case studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as therapeutic agents:

  • Study on Anticancer Activity : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vivo models, supporting their use as anticancer agents .
  • Inflammation Model : Another investigation into the anti-inflammatory properties revealed that these compounds effectively reduced inflammation markers in animal models when administered at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization, substitution, and coupling. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve reaction efficiency for pyrazolo[3,4-d]pyrimidine core formation .
  • Catalyst choice : Triethylamine or palladium catalysts enhance coupling reactions with azetidine and oxane substituents .
  • Temperature control : Reactions often require precise heating (60–100°C) to avoid side products . Yield and purity are monitored via HPLC or TLC, with iterative adjustments to reaction time and stoichiometry .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., phenoxyazetidine orientation) and confirms regioselectivity .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in the pyrazolo[3,4-d]pyrimidin-4-one core .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the ethyl-azetidine side chain .

Advanced Research Questions

Q. How can computational modeling predict optimal reaction pathways for structural analogs?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates for key steps like azetidine coupling. For example:

  • Reaction path searches : Identify low-energy pathways for nucleophilic substitution at the pyrimidin-4-one core .
  • Solvent effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics . Experimental validation involves comparing computed activation energies with empirical rate data .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Dose-response reevaluation : Test compound purity (via HPLC) and confirm assay conditions (e.g., cell line viability, buffer pH) to rule out false positives/negatives .
  • Structural analogs : Synthesize derivatives with modified azetidine or oxane groups to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Apply statistical tools (e.g., Bayesian regression) to reconcile discrepancies in IC₅₀ values across datasets .

Q. How can the core structure be modified to improve pharmacokinetic properties?

  • Azetidine substitution : Replace phenoxy groups with fluorinated or methylated analogs to enhance metabolic stability .
  • Solubility optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the oxane ring while monitoring logP changes .
  • Prodrug strategies : Attach enzymatically cleavable esters to the pyrimidin-4-one carbonyl group for targeted release .

Q. Methodological Guidance

  • Handling data variability : Use factorial design experiments to isolate variables (e.g., solvent vs. temperature effects) .
  • Reaction monitoring : In-situ IR spectroscopy tracks intermediate formation during azetidine coupling .
  • Biological assay design : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via SPR or microscale thermophoresis .

Properties

IUPAC Name

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBANDDJQJAZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.